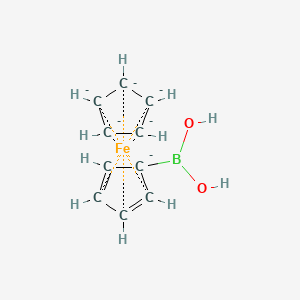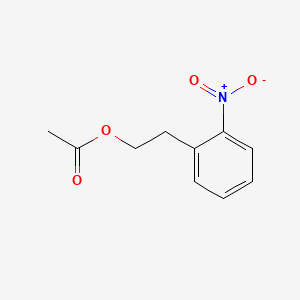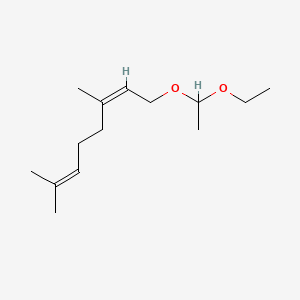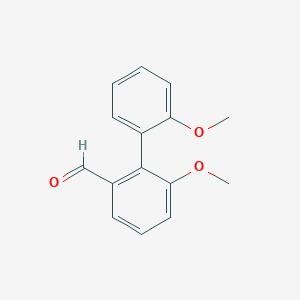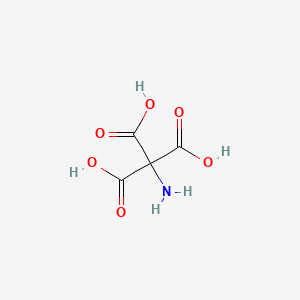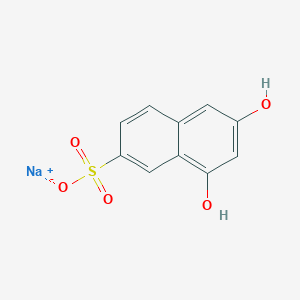![molecular formula C9H12N4S B13788752 1H-Purine, 6-[(2-methylpropyl)thio]- CAS No. 82499-06-7](/img/structure/B13788752.png)
1H-Purine, 6-[(2-methylpropyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine, 6-[(2-methylpropyl)thio]- is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. This specific compound is characterized by the presence of a 6-[(2-methylpropyl)thio] group attached to the purine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1H-Purine, 6-[(2-methylpropyl)thio]- typically involves the introduction of the 6-[(2-methylpropyl)thio] group onto a purine scaffold. One common synthetic route includes the reaction of a purine derivative with 2-methylpropylthiol under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1H-Purine, 6-[(2-methylpropyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thio group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Purine, 6-[(2-methylpropyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1H-Purine, 6-[(2-methylpropyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thio group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
1H-Purine, 6-[(2-methylpropyl)thio]- can be compared with other purine derivatives, such as:
Azathioprine: An immunosuppressive drug with a similar purine structure but different functional groups.
6-Mercaptopurine: A purine analog used in chemotherapy.
Thioguanine: Another purine analog with anticancer properties. The uniqueness of 1H-Purine, 6-[(2-methylpropyl)thio]- lies in its specific thio group, which imparts distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
82499-06-7 |
|---|---|
Formule moléculaire |
C9H12N4S |
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
6-(2-methylpropylsulfanyl)-7H-purine |
InChI |
InChI=1S/C9H12N4S/c1-6(2)3-14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H,10,11,12,13) |
Clé InChI |
HBFAIQHZZSJMFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


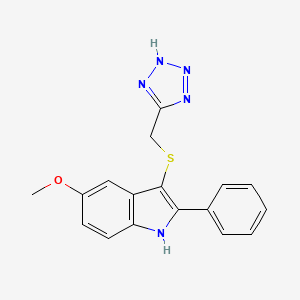
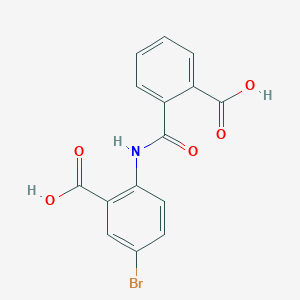
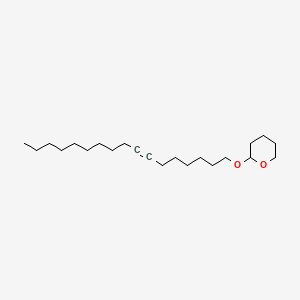
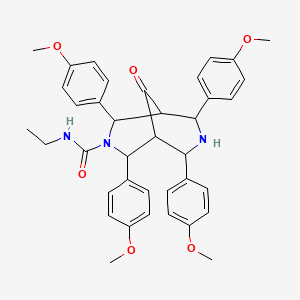
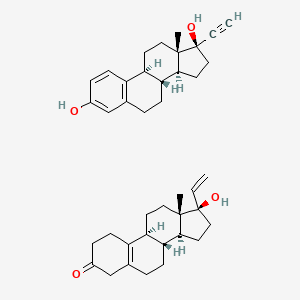
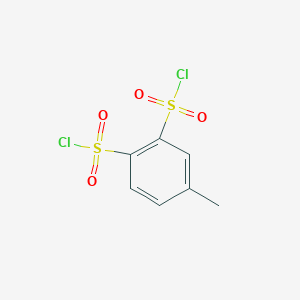
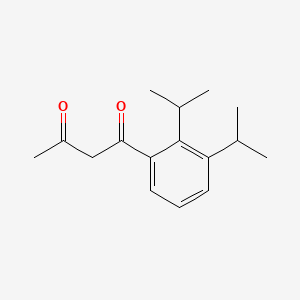
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
